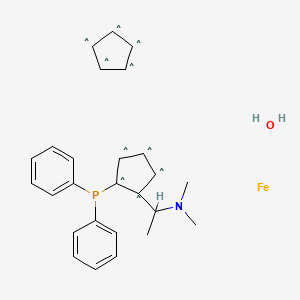![molecular formula C16H17N3OS B12808691 2-(piperidin-1-ylmethyl)-3H-thiochromeno[3,4-d]imidazol-4-one CAS No. 101018-78-4](/img/structure/B12808691.png)
2-(piperidin-1-ylmethyl)-3H-thiochromeno[3,4-d]imidazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(piperidin-1-ylmethyl)-3H-thiochromeno[3,4-d]imidazol-4-one is a complex heterocyclic compound that incorporates a piperidine ring, a thiochromene moiety, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(piperidin-1-ylmethyl)-3H-thiochromeno[3,4-d]imidazol-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a piperidine derivative with a thiochromene intermediate, followed by cyclization with an imidazole precursor. The reaction conditions often require the use of strong bases or acids, elevated temperatures, and inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(piperidin-1-ylmethyl)-3H-thiochromeno[3,4-d]imidazol-4-one undergoes various chemical reactions, including:
Oxidation: The thiochromene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to yield dihydroimidazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydroimidazole derivatives, and various substituted piperidine derivatives. These products can have different physical and chemical properties, making them useful for various applications .
Scientific Research Applications
2-(piperidin-1-ylmethyl)-3H-thiochromeno[3,4-d]imidazol-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(piperidin-1-ylmethyl)-3H-thiochromeno[3,4-d]imidazol-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. It can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(piperidin-1-ylmethyl)-3H-chromeno[3,4-d]imidazol-4-one: Similar structure but lacks the sulfur atom, resulting in different chemical reactivity and biological activity.
2-(piperidin-1-ylmethyl)-3H-thiochromeno[3,4-d]pyrimidin-4-one: Contains a pyrimidine ring instead of an imidazole ring, leading to variations in its pharmacological properties.
Uniqueness
2-(piperidin-1-ylmethyl)-3H-thiochromeno[3,4-d]imidazol-4-one is unique due to its combination of a piperidine ring, thiochromene moiety, and imidazole ring.
Properties
CAS No. |
101018-78-4 |
|---|---|
Molecular Formula |
C16H17N3OS |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
2-(piperidin-1-ylmethyl)-3H-thiochromeno[3,4-d]imidazol-4-one |
InChI |
InChI=1S/C16H17N3OS/c20-16-15-14(11-6-2-3-7-12(11)21-16)17-13(18-15)10-19-8-4-1-5-9-19/h2-3,6-7H,1,4-5,8-10H2,(H,17,18) |
InChI Key |
RLSFPRHQHCQZCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=NC3=C(N2)C(=O)SC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


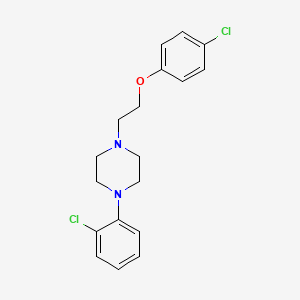
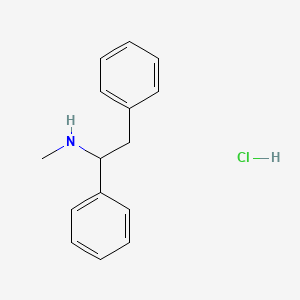


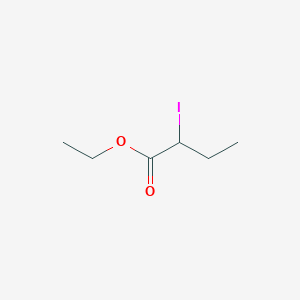
![6-{[{[(4-Ethyl-2,3-dioxopiperazin-1-yl)carbonyl]amino}(phenyl)acetyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12808640.png)

![N-([1,1'-Biphenyl]-3-yl)-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B12808648.png)
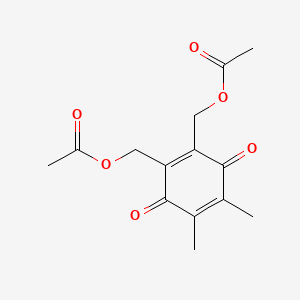
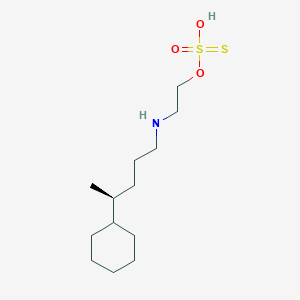
![3,9-dibenzyl-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine](/img/structure/B12808673.png)

